molecular formula C10H10BrFO3 B6358630 3-Bromo-5-fluoro-2-isopropoxybenzoic acid CAS No. 1782774-05-3

3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Cat. No.: B6358630
CAS No.: 1782774-05-3
M. Wt: 277.09 g/mol
InChI Key: JIZXMPMMDIRVEZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-isopropoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the isopropoxy group, contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-2-isopropoxybenzoic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups attached to the benzoic acid core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

3-bromo-5-fluoro-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZXMPMMDIRVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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